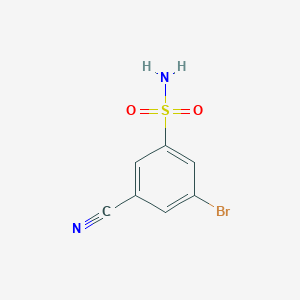

3-Bromo-5-cyanobenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-5-cyanobenzene-1-sulfonamide is a chemical compound that has gained significant attention in the field of research and industry. It has a molecular formula of C7H5BrN2O2S .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-cyanobenzene-1-sulfonamide is represented by the InChI code1S/C7H5BrN2O2S/c8-6-1-5 (4-9)2-7 (3-6)13 (10,11)12/h1-3H, (H2,10,11,12) . The molecular weight of this compound is 261.1 . Physical And Chemical Properties Analysis

3-Bromo-5-cyanobenzene-1-sulfonamide is a powder at room temperature . It has a melting point of 200-201°C .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

3-Bromo-5-cyanobenzene-1-sulfonamide and related N-bromo sulfonamide reagents have been reported to catalyze various organic reactions. For instance, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) was used as a catalyst in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction, demonstrating the use of non-toxic materials, high yields, and clean workup (Khazaei, Abbasi, & Moosavi‐Zare, 2014). Another study presented the use of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts for the synthesis of 3,5,6-trisubstituted-1,2,4-triazines, highlighting the solvent-free conditions and good to excellent yields (Ghorbani‐Vaghei et al., 2015).

Medicinal Chemistry

The compound and its derivatives have been explored in the field of medicinal chemistry as well. Notably, certain halogenated sulfonamides, including brominated derivatives, have been synthesized and tested as inhibitors of tumor-associated isozyme carbonic anhydrase IX, revealing their potential as antitumor agents (Ilies et al., 2003). Additionally, sulfonamides bearing the 1,4-benzodioxin ring were synthesized and evaluated for their antibacterial potential and as therapeutic agents for inflammatory ailments, showcasing their broad spectrum of bioactivity (Abbasi et al., 2017).

Biochemical Studies

In biochemical studies, bromination of benzenesulfonamide led to the observation of enhanced anticholinesterase, α-glucosidase inhibitory, and antioxidant activities, suggesting the modification of sulfonamide structures could lead to increased biological activity (Mahnashi et al., 2022). This underscores the significance of structural modifications in enhancing the medicinal properties of sulfonamide derivatives.

Wirkmechanismus

While the specific mechanism of action for 3-Bromo-5-cyanobenzene-1-sulfonamide is not well documented, sulfonamides in general are known to be competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-5-cyanobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPSIXTXUAQSKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)N)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2572589.png)

![2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2572591.png)

![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2572593.png)

![1-(2-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2572594.png)

![N-[(3-Chloro-5-methylsulfonylphenyl)methyl]but-2-ynamide](/img/structure/B2572595.png)

![2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2572597.png)

![4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid](/img/structure/B2572600.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2572605.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572609.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2572611.png)